2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of a piperazine ring substituted with a phenylpropyl group and a pyrimidine ring substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Phenylpropyl Group: The piperazine ring is then reacted with a phenylpropyl halide in the presence of a base to introduce the phenylpropyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through the reaction of appropriate precursors such as amidines and β-diketones.
Coupling of Piperazine and Pyrimidine Rings: The final step involves coupling the substituted piperazine with the pyrimidine ring under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine: Studied for its binding affinity to 5-HT7 receptors.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Investigated for their therapeutic potential.
Uniqueness
2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4/c19-18(20,21)16-8-9-22-17(23-16)25-13-11-24(12-14-25)10-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-9H,4,7,10-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVORYCGASIPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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